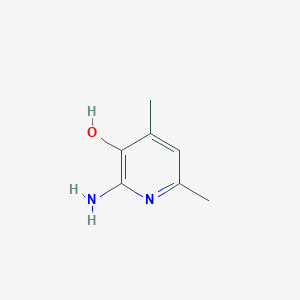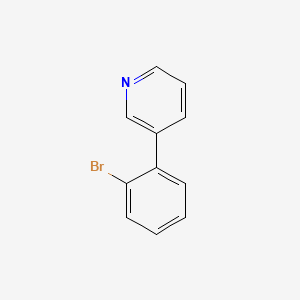
3-(2-Bromophenyl)pyridine
Vue d'ensemble
Description
3-(2-Bromophenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a bromophenyl group at the 3-position. This structure is a key intermediate in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals, agrochemicals, and materials science due to its potential for further functionalization.
Synthesis Analysis
The synthesis of bromophenylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Although the provided data does not directly discuss the synthesis of 3-(2-Bromophenyl)pyridine, similar methodologies can be applied for its synthesis, such as halogen-lithium exchange followed by electrophilic quenching or direct palladium-catalyzed coupling of bromophenyl halides with pyridine nucleophiles.
Molecular Structure Analysis
The molecular structure of bromophenylpyridine derivatives has been studied using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions that stabilize the crystal structure . These interactions are crucial for understanding the solid-state properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromophenylpyridine compounds are versatile intermediates in various chemical reactions. They can undergo nucleophilic aromatic substitution (SNAr) to introduce different substituents onto the pyridine ring . Additionally, they can participate in carbon-carbon coupling reactions, as demonstrated by the synthesis of novel pyridine derivatives through carbon-carbon coupling . The bromine atom on the phenyl ring serves as a good leaving group, facilitating further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenylpyridine derivatives are influenced by the presence of the bromine atom and the pyridine ring. These compounds typically exhibit good solubility in organic solvents and may show luminescent properties, as observed in cyclometalated complexes . The bromine atom also imparts reactivity towards nucleophilic substitution and facilitates cross-coupling reactions. Theoretical studies, such as DFT calculations, provide insights into the electronic structure, reactivity, and potential biological activity of these molecules .
Applications De Recherche Scientifique
Theoretical Studies and Molecular Structure
- DFT Study : A theoretical study using Density Functional Theory (DFT) was conducted on a related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, to understand its molecular structure and active sites (Trivedi, 2017).
Synthesis and Antibacterial Properties
- Synthesis of Pyridine Chalcones : Research into pyridine chalcones, closely related to 3-(2-Bromophenyl)pyridine, demonstrated their synthesis and notable antibacterial properties against various bacteria (Jasril et al., 2013).
Crystal Structure Analysis
- Hydrogen-bonded Dimer Formation : A study on 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into its crystal structure, including the formation of a hydrogen-bonded dimer (Quiroga et al., 2010).
Luminescent Properties and Catalysis
- Cyclometalated Complexes : Research on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes revealed their luminescent properties and application in catalysis, particularly in oxidation/Suzuki reactions (Xu et al., 2014).
Molecular Interactions and DNA Studies
- DNA Interaction Studies : Research into rhenium(I) complexes, including one with a 2-[5-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine ligand, explored their interaction with DNA and cytotoxicity, providing insights into potential therapeutic applications (Varma et al., 2020).
Corrosion Inhibition
- Inhibitory Effects on Steel Corrosion : A pyridine derivative study demonstrated its effectiveness as a corrosion inhibitor in acidic media, highlighting potential industrial applications (Saady et al., 2020).
Safety and Hazards
“3-(2-Bromophenyl)pyridine” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
3-(2-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQMSSLGEYCVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)pyridine | |
CAS RN |
847264-30-6 | |
| Record name | 3-(2-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




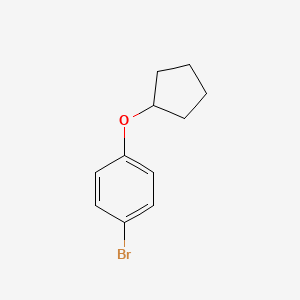
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)
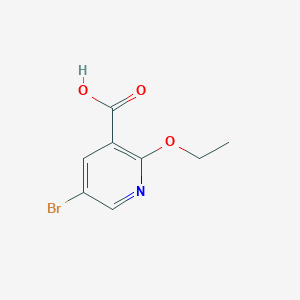
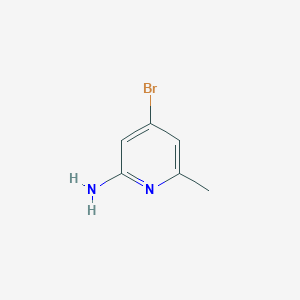

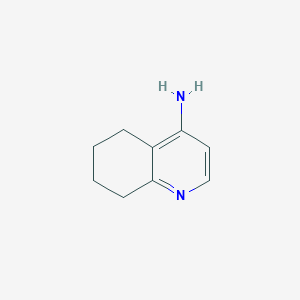

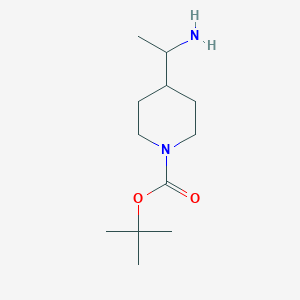

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)
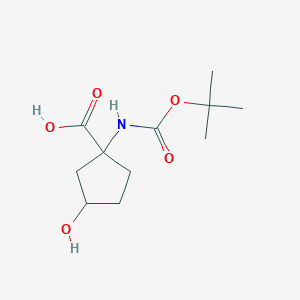
![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)
